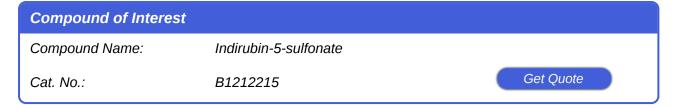


Application Notes and Protocols for High-Throughput Screening with Indirubin-5-sulfonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-5-sulfonate is a potent inhibitor of several protein kinases, playing a crucial role in cell cycle regulation and signal transduction. As a sulfonated derivative of indirubin, the active component of a traditional Chinese medicine, it exhibits improved aqueous solubility, making it highly suitable for in vitro biological assays, including high-throughput screening (HTS) campaigns.[1] These application notes provide a comprehensive overview of the inhibitory profile of **Indirubin-5-sulfonate** and detailed protocols for its use in HTS assays to identify and characterize novel kinase inhibitors.

Indirubin-5-sulfonate primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[2][3][4] By competitively binding to the ATP pocket of these kinases, it effectively blocks their catalytic activity, leading to cell cycle arrest and induction of apoptosis.[5][6] This well-defined mechanism of action makes **Indirubin-5-sulfonate** an excellent positive control for HTS assays aimed at discovering new inhibitors of these or other related kinases.

Data Presentation Inhibitory Profile of Indirubin-5-sulfonate

The following table summarizes the in vitro inhibitory activity of **Indirubin-5-sulfonate** against a panel of key protein kinases. The IC50 values represent the concentration of the inhibitor



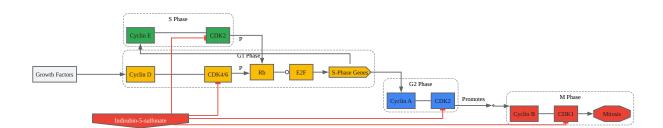
required to reduce the activity of a specific kinase by 50%.

Kinase Target	IC50 (nM)
CDK1/cyclin B	55[2][3]
CDK2/cyclin A	35[2][3]
CDK2/cyclin E	150[2][3]
CDK4/cyclin D1	300[2][3]
CDK5/p35	65[2][3]
GSK-3β	~5-50*[4]

Note: The IC50 for GSK-3 β is reported as a range, reflecting its high potency against this kinase.

Signaling Pathways

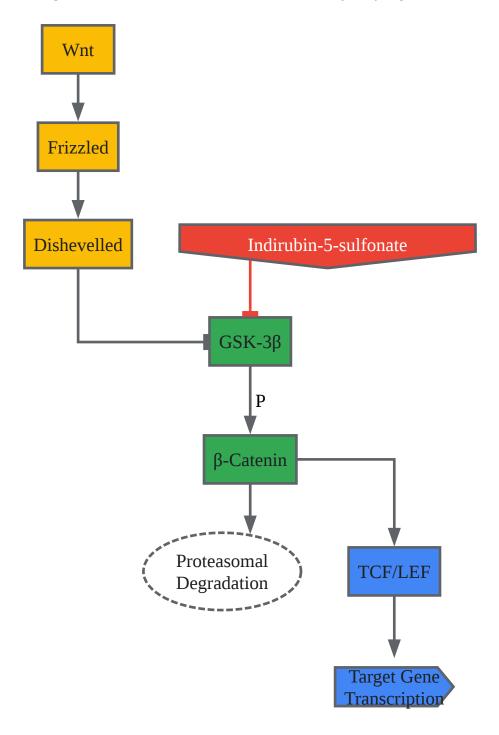
Indirubin-5-sulfonate exerts its biological effects by intervening in critical signaling pathways that control cell proliferation and survival.





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Figure 1: Inhibition of CDK-mediated cell cycle progression.



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Figure 2: Inhibition of the GSK-3β signaling pathway.



Experimental Protocols

High-Throughput Screening for Kinase Inhibitors using a TR-FRET Assay

This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the identification of kinase inhibitors, using **Indirubin-5-sulfonate** as a reference compound. The assay measures the phosphorylation of a substrate peptide by a target kinase.

Principle:

The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., $ULight^{TM}$) on the substrate peptide. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

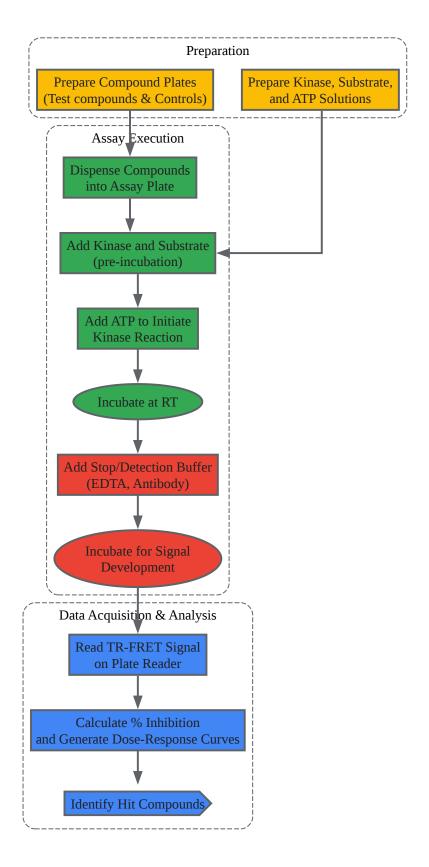
Materials:

- Kinase: Purified, active target kinase (e.g., CDK2/cyclin A)
- Substrate: Biotinylated peptide substrate for the target kinase, labeled with an acceptor fluorophore (e.g., ULight[™]-labeled peptide)
- Antibody: Europium-labeled anti-phospho-substrate antibody
- ATP: Adenosine triphosphate
- Indirubin-5-sulfonate: As a positive control inhibitor
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction and the detection reagents.
- 384-well low-volume plates: (e.g., Corning #3676)



• Plate reader: Capable of TR-FRET measurements

Experimental Workflow:





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Figure 3: High-throughput screening workflow for kinase inhibitors.

Procedure:

Compound Plating:

- \circ Prepare serial dilutions of test compounds and **Indirubin-5-sulfonate** (e.g., 10-point, 3-fold dilutions starting from 10 μ M) in an appropriate solvent (e.g., DMSO).
- Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates. Include wells with DMSO only as a negative control (0% inhibition) and a high concentration of Indirubin-5-sulfonate as a positive control (100% inhibition).

Kinase Reaction:

- Prepare a 2X kinase/substrate solution in assay buffer. The final concentrations of kinase and substrate should be optimized for the specific assay, but typical starting points are 1-5 nM for the kinase and 100-200 nM for the substrate.
- \circ Dispense 5 μL of the 2X kinase/substrate solution into each well of the assay plate containing the compounds.
- Centrifuge the plates briefly to ensure mixing.
- Pre-incubate for 15 minutes at room temperature.
- Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.
- \circ Initiate the kinase reaction by adding 5 μ L of the 2X ATP solution to each well.

Reaction Incubation and Termination:

 Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.



- Prepare a stop/detection solution containing EDTA (e.g., final concentration of 20 mM) and the Europium-labeled antibody (e.g., final concentration of 2 nM) in assay buffer.
- \circ Stop the reaction by adding 10 µL of the stop/detection solution to each well.
- Signal Detection:
 - Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
 - Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor).

Data Analysis:

- Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
- Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Conclusion

Indirubin-5-sulfonate is a valuable tool for research and drug discovery in the field of kinase inhibition. Its well-characterized inhibitory profile against key cell cycle and signaling kinases makes it an ideal reference compound for validating HTS assays. The provided protocols and data serve as a comprehensive resource for scientists utilizing **Indirubin-5-sulfonate** in their screening and drug development endeavors.

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